Enantiopure (1S)-Camphorsulfonate Counterion Provides Defined Molar Ellipticity for Chiral Detection – Comparison with Racemic Salt
The (1S)-2-oxobornane-10-sulphonate component of the target compound provides a well-characterized chiral center with positive Cotton effect. The ammonium d-10-camphorsulfonate system—structurally equivalent in its anionic moiety—has a molar ellipticity of [θ]290.5 = +7910 deg·cm²·dmol⁻¹ (c = 0.06 in water) and specific rotation [α]²⁵D = +20.88 (c = 6, RSD 0.1%) [1]. In contrast, the racemic (±)-2-oxobornane-10-sulphonate salt (CAS 100683-80-5) exhibits zero net optical rotation, precluding its use as a chiral standard . The enantiopure (1S) salt thus functions as a built-in chiral probe absent in octodrine hydrochloride or the racemic salt.
| Evidence Dimension | Molar ellipticity and optical rotation (chiroptical activity) |
|---|---|
| Target Compound Data | Molar ellipticity [θ]290.5 = +7910 deg·cm²·dmol⁻¹; [α]²⁵D = +20.88 (based on ammo nium (1S)-camphorsulfonate analog) [1] |
| Comparator Or Baseline | Racemic (±)-2-oxobornane-10-sulphonate salt (CAS 100683-80-5): [θ] ≈ 0 deg·cm²·dmol⁻¹; [α] ≈ 0° |
| Quantified Difference | Infinite relative enhancement; the racemic form has zero chiroptical signal vs. defined positive CD band at 290.5 nm. |
| Conditions | CD spectroscopy in aqueous solution at 290.5 nm (c = 0.06); polarimetry at 589 nm (c = 6, 25°C) [1] |
Why This Matters
For laboratories requiring chiroptical calibration standards or studying chiral self-assembly, the enantiopure (1S)-camsylate salt provides a quantifiable CD signal that the racemic salt and octodrine hydrochloride completely lack.
- [1] Takakuwa, T., Konno, T., & Meguro, H. (1985). A New Standard Substance for Calibration of Circular Dichroism: Ammonium d-10-Camphorsulfonate. Analytical Sciences, 1(3), 215–218. DOI: 10.2116/analsci.1.215 View Source
